
Pentamethyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethyl-lambda~5~-phosphane is a compound in the organophosphorus chemistry domain, characterized by a pentavalent phosphorus atom. This compound is part of the phosphorane family, which generally have the formula PR₅ and adopt a trigonal bipyramidal molecular geometry . The unique structure and properties of this compound make it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
The synthesis of pentamethyl-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphines. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield required for commercial applications.
Analyse Chemischer Reaktionen
Pentamethyl-lambda~5~-phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxidizing agents to form phosphine oxides or with reducing agents to revert to lower oxidation states . Common reagents used in these reactions include halogens, oxygen, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various phosphine derivatives and oxides.
Wissenschaftliche Forschungsanwendungen
Pentamethyl-lambda~5~-phosphane has numerous applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . Its unique structure allows for the tuning of its properties to suit specific catalytic processes. In biology and medicine, phosphine derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis . Industrially, this compound is used in the production of materials with specific optical and electronic properties .
Wirkmechanismus
The mechanism of action of pentamethyl-lambda~5~-phosphane involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a ligand in catalytic processes, where it facilitates the formation and stabilization of reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application, but they generally include interactions with metal centers and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Pentamethyl-lambda~5~-phosphane can be compared to other phosphoranes, such as pentaphenylphosphorane and pentaalkoxyphosphoranes . While these compounds share a similar pentavalent phosphorus core, their substituents and resulting properties differ. This compound is unique due to its specific methyl substituents, which influence its reactivity and stability. Other similar compounds include various phosphine oxides and sulfides, which are used as intermediates in the synthesis of more complex organophosphorus compounds .
Eigenschaften
CAS-Nummer |
113848-99-0 |
|---|---|
Molekularformel |
C5H15P |
Molekulargewicht |
106.15 g/mol |
IUPAC-Name |
pentamethyl-λ5-phosphane |
InChI |
InChI=1S/C5H15P/c1-6(2,3,4)5/h1-5H3 |
InChI-Schlüssel |
VZOBZUHFFRKNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
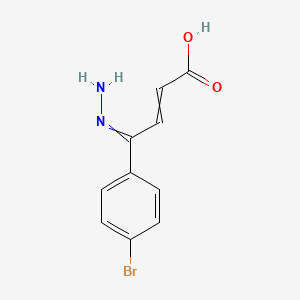
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
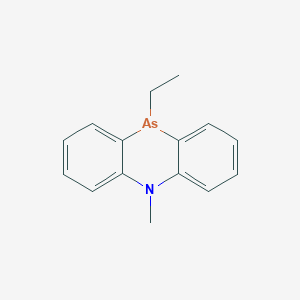
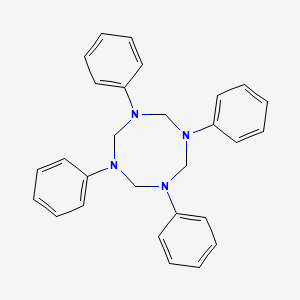

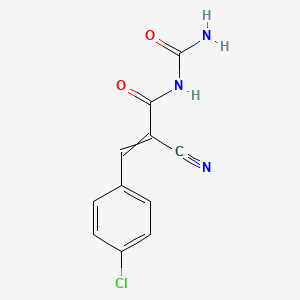
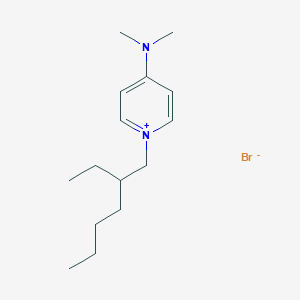
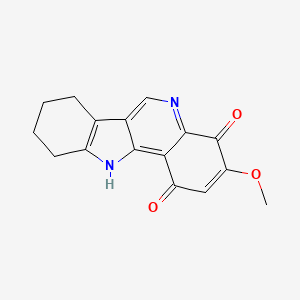
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

